4,5-Diphenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,5-diphenyl-2-oxazolidinone , belongs to the oxazolidinone class of compounds. Its chemical structure features a five-membered ring containing an oxygen atom (oxazolidinone) and two phenyl groups. The compound’s unique properties have attracted attention in both synthetic organic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes::
Chemical Synthesis: Researchers prepare 4,5-diphenyl-1,3-oxazolidin-2-one through chemical synthesis. Various synthetic routes have been studied in academic and industrial laboratories.
Reaction Conditions: These synthetic methods involve cyclization reactions and subsequent functional group modifications.
Industrial Production: Although not widely used industrially, the compound can be synthesized on a larger scale using established protocols.
Chemical Reactions Analysis
Reactivity::
Bacteriostatic and Bactericidal: Oxazolidin-2-ones, including 4,5-diphenyl-1,3-oxazolidin-2-one, exhibit bacteriostatic activity against enterococci and staphylococci.
Common Reagents: The compound can participate in various reactions, such as oxidation, reduction, and substitution.
Major Products: The specific products formed depend on the reaction conditions and the substituents on the phenyl rings.
Scientific Research Applications
4,5-Diphenyl-1,3-oxazolidin-2-one finds applications in:
Antibacterial Agents: Linezolid, an oxazolidinone-based antibacterial agent, has a unique mechanism of action and has been successful in treating infections.
Chiral Auxiliary: The oxazolidinone nucleus serves as a chiral auxiliary in stereoselective transformations.
Mechanism of Action
The compound’s mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This disruption prevents the formation of functional ribosomal complexes, ultimately inhibiting bacterial growth.
Comparison with Similar Compounds
While 4,5-diphenyl-1,3-oxazolidin-2-one is unique in its structure and applications, it shares similarities with other oxazolidinones. Further research may reveal additional compounds with similar properties.
Properties
IUPAC Name |
4,5-diphenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTENIVFVXMCOQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325265 |
Source
|
Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92552-75-5 |
Source
|
Record name | 4,5-Diphenyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.